(2R,3S)-2-amino-3-phenylbutanoic acid
Description
(2R,3S)-2-Amino-3-phenylbutanoic acid is a chiral non-proteinogenic amino acid characterized by a phenyl group at the β-carbon (C3) and an amino group at the α-carbon (C2), with specific (2R,3S) stereochemistry. Its molecular formula is C₁₀H₁₃NO₃ (molecular weight: 195.22 g/mol) . This compound is primarily utilized as a pharmaceutical intermediate, particularly in peptide synthesis and drug development, due to its rigid aromatic side chain and stereochemical properties .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9+/m0/s1 |
InChI Key |
IRZQDMYEJPNDEN-IONNQARKSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with key analogs, highlighting structural differences, functional groups, and applications:


*Estimated based on molecular formula.
Key Observations:
- Functional Group Impact: The presence of hydroxyl groups (e.g., in dihydroxybutanoic acid) enhances solubility but reduces stability under acidic conditions . In contrast, aromatic substituents (e.g., phenyl group in the target compound) improve hydrophobic interactions in drug-receptor binding .
- Stereochemical Sensitivity: The (2R,3S) configuration in the target compound and its dihydroxy analog is critical for biological activity. For example, (2R,3S)-dihydroxybutanoic acid serves as a diagnostic biomarker for IDH1/2-mutant acute myeloid leukemia (AML) with 87.3% sensitivity at 80% specificity .
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